molecular formula C18H15BrN2O2S B3526756 5-bromo-2-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

5-bromo-2-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B3526756
M. Wt: 403.3 g/mol
InChI Key: JDELULJJXIFMBR-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with a bromo group, a methoxy group, and a thiazole ring

Properties

IUPAC Name

5-bromo-2-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O2S/c1-11-3-5-12(6-4-11)15-10-24-18(20-15)21-17(22)14-9-13(19)7-8-16(14)23-2/h3-10H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDELULJJXIFMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps:

    Thiazole Formation: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.

    Coupling Reaction: The final step involves coupling the thiazole derivative with the brominated methoxybenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromo group can undergo nucleophilic substitution reactions, where it is replaced by various nucleophiles such as amines or thiols.

    Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions, while the thiazole ring can be reduced under specific conditions to yield different derivatives.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromo group is replaced by a boronic acid derivative to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Typical conditions involve polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Formation of azides, thiocyanates, or amines.

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of reduced thiazole derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its unique functional groups.

Biology and Medicine

    Pharmacological Studies: Investigated for its potential as an anti-inflammatory or anticancer agent due to its structural similarity to known bioactive compounds.

    Biochemical Probes: Used in the study of enzyme interactions and protein binding.

Industry

    Material Science:

    Agriculture: Possible use as a precursor for agrochemicals.

Mechanism of Action

The mechanism by which 5-bromo-2-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide exerts its effects is largely dependent on its interaction with biological targets. The thiazole ring and benzamide moiety are known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may act by binding to the active site of enzymes, blocking substrate access, or by interacting with receptor sites to modulate signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N-(4-methylphenyl)benzamide: Similar structure but lacks the methoxy and thiazole groups.

    5-Bromo-2-methoxybenzamide: Similar but lacks the thiazole ring.

    N-(4-(4-Methylphenyl)-1,3-thiazol-2-yl)benzamide: Lacks the bromo and methoxy groups.

Uniqueness

5-Bromo-2-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the bromo, methoxy, and thiazole groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-bromo-2-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
Reactant of Route 2
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5-bromo-2-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

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